molecular formula C17H16F2N6O3 B2476297 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea CAS No. 941965-12-4

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2476297
CAS No.: 941965-12-4
M. Wt: 390.351
InChI Key: AUQWMQJIHRMCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C17H16F2N6O3 and its molecular weight is 390.351. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on urea derivatives has extensively explored their crystal structures to understand their molecular geometry, intermolecular interactions, and potential applications in various fields, including agriculture and medicine. For instance, studies have described the crystal structure of compounds such as azimsulfuron and chlorfluazuron, highlighting their sulfonylurea herbicide and benzoylphenylurea insecticide properties respectively. These studies reveal the importance of crystallography in determining the molecular conformation and interaction mechanisms of urea derivatives, which can be essential for their application in targeted industries (Youngeun Jeon et al., 2015; Seonghwa Cho et al., 2015).

Synthetic Routes and Molecular Interactions

The synthesis and molecular interaction studies of urea derivatives provide insights into their chemical behavior and potential for modifications to enhance their properties. For example, research into the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate offers insights into synthetic pathways that could be relevant for modifying urea compounds for specific applications, such as pharmaceuticals or pesticides (E. P. Papadopoulos, 1984).

Anticancer Applications

One significant area of application for urea derivatives is in the development of anticancer agents. Research has led to the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of urea derivatives as frameworks for developing new anticancer medications (Jian Feng et al., 2020).

Insecticide and Fungicide Development

Urea derivatives have also been explored for their potential as insecticides and fungicides, with studies indicating their effectiveness in interfering with cuticle deposition in insects and exhibiting excellent fungicidal activities against various pathogens. This research underscores the versatility of urea derivatives in agricultural applications, providing a foundation for developing new compounds with enhanced specificity and safety profiles (R. Mulder et al., 1973; Xinjian Song et al., 2008).

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O3/c1-27-14-6-3-10(7-15(14)28-2)21-17(26)20-9-16-22-23-24-25(16)11-4-5-12(18)13(19)8-11/h3-8H,9H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQWMQJIHRMCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.